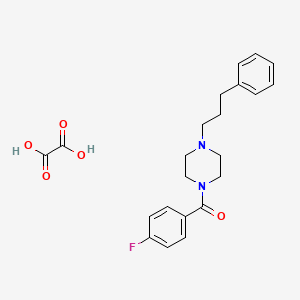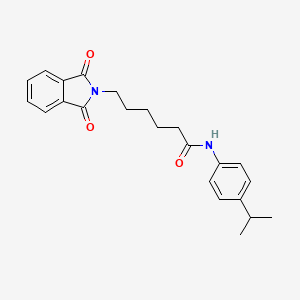![molecular formula C28H19IN2O B4883002 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, also known as IBP, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IBP is a synthetic compound that was first synthesized in 1995 and has since been studied extensively for its various applications.
作用機序
The mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have various biochemical and physiological effects in animal models and cell lines. Some of the primary effects include the induction of apoptosis (programmed cell death), the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from damage.
実験室実験の利点と制限
One of the primary advantages of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases. However, one of the limitations of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone. One area of research is the development of more potent and selective 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone analogs that can be used for cancer treatment and neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone in vivo, which will be critical for its potential use in clinical settings.
合成法
The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone involves the reaction between 3-iodobenzaldehyde and 4-aminobenzophenone in the presence of a base. The reaction results in the formation of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, which is then purified through recrystallization. The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is relatively simple, and the compound can be obtained in high yields.
科学的研究の応用
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been studied extensively for its potential applications in the field of medicine. Some of the primary areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.
特性
IUPAC Name |
3-[4-[(3-iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19IN2O/c29-21-10-6-7-19(17-21)18-30-22-13-15-23(16-14-22)31-27-24-11-4-5-12-25(24)28(32)26(27)20-8-2-1-3-9-20/h1-18,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQYMPGBTGRFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=CC(=CC=C4)I)C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4882951.png)

![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)


![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)


